molecular formula C10H12O2 B13431997 Phenol, 2-methoxy-3-(2-propenyl)- CAS No. 1941-12-4

Phenol, 2-methoxy-3-(2-propenyl)-

Cat. No.: B13431997
CAS No.: 1941-12-4
M. Wt: 164.20 g/mol
InChI Key: HKHVWTUGAJEQNP-UHFFFAOYSA-N
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Description

3-Allylguaiacol, also known as 3-Allyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a derivative of guaiacol and is characterized by the presence of an allyl group attached to the aromatic ring. This compound is known for its aromatic properties and is found in various essential oils, including clove oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylguaiacol can be achieved through several methods. One common approach involves the partial demethylation of 1-allyl-2,3-dimethoxybenzene. This process includes the following steps:

Industrial Production Methods: Industrial production of 3-Allylguaiacol typically involves the extraction from essential oils, such as clove oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Allylguaiacol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Allylguaiacol has a wide range of applications in scientific research:

Mechanism of Action

3-Allylguaiacol is similar to other phenolic compounds such as eugenol and guaiacol:

Comparison with Similar Compounds

  • Eugenol
  • Guaiacol
  • Chavibetol

3-Allylguaiacol stands out due to its unique combination of an allyl group and a methoxy group, which imparts distinct chemical and biological properties.

Biological Activity

Phenol, 2-methoxy-3-(2-propenyl)-, also known as 3-allylguaiacol, is a compound derived from various natural sources, particularly in essential oils. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and antidiabetic properties, supported by relevant data and case studies.

  • Chemical Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • CAS Registry Number : 1941-12-4

1. Antimicrobial Activity

Phenol, 2-methoxy-3-(2-propenyl)- has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For instance:

  • In a study evaluating the antimicrobial efficacy of essential oils, phenol derivatives including 2-methoxy-3-(2-propenyl)- were found to exhibit varying degrees of inhibition against E. coli and Staphylococcus aureus .
Microorganism Inhibition Concentration (MIC)
E. coli0.05%
Staphylococcus aureus0.25%

While some studies have shown that phenol, 2-methoxy-3-(2-propenyl)- does not exhibit significant anti-biofilm activity at lower concentrations (0.05%), its derivatives like eugenol showed promising results at much lower concentrations .

2. Antioxidant Activity

The antioxidant capacity of phenol compounds is crucial for their therapeutic potential. The methanolic extract containing phenol, 2-methoxy-3-(2-propenyl)- has shown strong antioxidant activity through various assays:

  • The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that the extract could scavenge free radicals effectively, suggesting its role in preventing oxidative stress-related diseases .
Assay Type IC₅₀ Value (µg/mL)
DPPH Scavenging72.60

3. Antidiabetic Activity

Phenol, 2-methoxy-3-(2-propenyl)- has been studied for its potential antidiabetic effects through mechanisms such as the inhibition of carbohydrate-hydrolyzing enzymes:

  • A study reported that the compound exhibited inhibitory action against pancreatic alpha-amylase and alpha-glucosidase, which are critical in carbohydrate digestion . The IC₅₀ values for these enzymes were determined to be approximately 69.86 µg/mL.
Enzyme IC₅₀ Value (µg/mL)
Pancreatic Alpha-Amylase69.86
Alpha-Glucosidase72.60

Study on Betel Fruit Extract

A notable study investigated the bioactive compounds from betel fruit (Piper betle), where phenol, 2-methoxy-3-(2-propenyl)- was identified among other compounds with potential antimalarial activity against Plasmodium falciparum. Molecular docking studies indicated stable interactions with key proteases involved in the parasite's lifecycle .

Wound Healing Applications

Another research highlighted the use of phenolic compounds in wound healing applications. The incorporation of phenol derivatives into hydrogel formulations showed enhanced healing properties in diabetic rat models . The study demonstrated that these compounds could promote tissue regeneration and reduce inflammation.

Properties

CAS No.

1941-12-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-3-prop-2-enylphenol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3

InChI Key

HKHVWTUGAJEQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)CC=C

Origin of Product

United States

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